6-Chloropyrimidine-2,4,5-triamine chemical properties
6-Chloropyrimidine-2,4,5-triamine chemical properties
An In-depth Technical Guide to 6-Chloropyrimidine-2,4,5-triamine: Properties, Synthesis, and Applications
Introduction
6-Chloropyrimidine-2,4,5-triamine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. As a pyrimidine derivative, it belongs to a class of compounds that are foundational components of nucleic acids (as uracil, cytosine, and thymine) and are considered "privileged scaffolds" in pharmaceutical research due to their ability to interact with a wide range of biological targets.[1][2] The specific arrangement of three amino groups and a reactive chlorine atom on the pyrimidine ring makes 6-Chloropyrimidine-2,4,5-triamine a versatile precursor for the synthesis of complex molecules, most notably purine analogs, which are central to numerous therapeutic agents.[1][3]
This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of 6-Chloropyrimidine-2,4,5-triamine, tailored for researchers and scientists in the field of drug discovery.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of a compound is the first step in its effective application.
Core Identification
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IUPAC Name: 6-chloropyrimidine-2,4,5-triamine[4]
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Molecular Formula: C₄H₆ClN₅[4]
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Synonyms: 2,4,5-Triamino-6-chloropyrimidine, 6-Chloro-2,4,5-pyrimidinetriamine[4][5]
Structural Representation
The structure features a pyrimidine ring substituted with a chlorine atom at the C6 position and amino groups at the C2, C4, and C5 positions.
Caption: Chemical structure of 6-Chloropyrimidine-2,4,5-triamine.
Physicochemical Data
The following table summarizes key computed and experimental properties of 6-Chloropyrimidine-2,4,5-triamine.
| Property | Value | Source |
| Molecular Weight | 159.58 g/mol | PubChem[4] |
| Exact Mass | 159.0311729 Da | PubChem[4] |
| Physical State | Solid, powder or crystals | Otto Chemie[6] |
| Appearance | White to tan | Otto Chemie[6] |
| Melting Point | > 300 °C / 572 °F (for related compounds) | Fisher Sci.[7] |
| Solubility | Data not widely available, but related diamino-chloropyrimidines exhibit moderate water solubility and are more soluble in organic solvents like ethanol and methanol.[8] | Inferred |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | ChemicalBook[5] |
Synthesis and Reactivity
The synthetic utility of 6-Chloropyrimidine-2,4,5-triamine stems from its specific functional group arrangement, which allows for sequential and regioselective reactions.
Synthetic Pathway Overview
The synthesis of 6-Chloropyrimidine-2,4,5-triamine typically originates from a more accessible pyrimidine precursor, such as 2,4-diamino-6-hydroxypyrimidine. The key transformations involve the introduction of the C5-amino group (often via a nitroso intermediate) and the chlorination of the C6-hydroxyl group.
A plausible and commonly employed synthetic logic involves the following sequence:
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Nitrosation: Introduction of a nitroso group at the electron-rich C5 position of a 2,4-diamino-6-chloropyrimidine precursor.
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Reduction: Reduction of the nitroso group to an amine, yielding the final triamine product.
Alternatively, starting from 2,4,5-triamino-6-hydroxypyrimidine, a direct chlorination can be achieved. The synthesis of the related 2,4-diamino-6-chloropyrimidine from 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride (POCl₃) is a well-documented industrial process.[9][10]
Caption: General synthetic logic for 6-Chloropyrimidine-2,4,5-triamine.
Chemical Reactivity and Mechanistic Insights
The reactivity of 6-Chloropyrimidine-2,4,5-triamine is dominated by two key features:
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C6-Chloro Group: The chlorine atom is a good leaving group, making the C6 position highly susceptible to nucleophilic aromatic substitution (SₙAr) . This is the primary reaction handle used to introduce a wide variety of substituents (e.g., alkoxy, amino, or thioether groups) by reacting it with corresponding nucleophiles. This reaction is fundamental to its use as a building block.[11]
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C4 and C5 Amino Groups: The vicinal diamine arrangement (amino groups at C4 and C5) is the key structural motif for the construction of fused ring systems. This diamine can readily condense with one-carbon electrophiles (such as formamide, formic acid, or orthoesters) to form a fused imidazole ring, yielding the purine core structure.[1][3] This cyclization is a cornerstone of purine synthesis.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of 6-Chloropyrimidine-2,4,5-triamine is as a strategic intermediate in the synthesis of purine derivatives and other bioactive heterocyclic compounds.
Keystone Precursor for Purine Analogs
Purines are ubiquitous in nature and form the basis for many pharmaceuticals, including antivirals (e.g., Ganciclovir), anticancer agents (e.g., 6-mercaptopurine), and immunosuppressants.[1][3] 6-Chloropyrimidine-2,4,5-triamine serves as an ideal starting material for building custom purine scaffolds.
The typical reaction involves a two-step sequence:
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Imidazole Ring Formation: Condensation of the 4,5-diamine with a suitable one-carbon unit to form the 6-chloropurine core.
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C6 Functionalization: Nucleophilic substitution of the chlorine atom to introduce desired functionality, which is crucial for modulating the biological activity and pharmacokinetic properties of the final molecule.
This strategy allows for the creation of diverse libraries of purine derivatives for high-throughput screening in drug discovery programs.
Experimental Protocols
The following protocols are representative methodologies based on established chemical literature for related compounds. Researchers should always perform their own risk assessment and optimization.
Synthesis of 2,4-Diamino-6-chloropyrimidine (Key Precursor)
This protocol describes the chlorination of 2,4-diamino-6-hydroxypyrimidine, a common precursor.
Causality: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It converts the hydroxyl group of the hydroxypyrimidine (which exists predominantly in its tautomeric keto form, pyrimidone) into a reactive chlorophosphate ester intermediate, which is then displaced by a chloride ion to yield the final product.
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Setup: In a fume hood, equip a three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a temperature probe.
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Charging: To the flask, add 2,4-diamino-6-hydroxypyrimidine (1.0 eq).
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Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (approx. 6-10 eq) to the flask. The reaction is typically run with POCl₃ as both the reagent and the solvent.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and stir for 6-17 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: After cooling to room temperature, slowly and carefully quench the excess POCl₃ by adding the reaction mixture to crushed ice or by the dropwise addition of an alcohol (e.g., ethanol or methanol) at low temperature (30-40°C).[10] This step is highly exothermic and must be performed with extreme caution.
-
Isolation: The product often precipitates as its hydrochloride salt. The pH is adjusted to ~8 with a base (e.g., NaOH solution or ammonia water) to liberate the free base.
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Extraction & Purification: The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified further by recrystallization.
Synthesis of a 6-Chloropurine Derivative (Illustrative Reaction)
This protocol illustrates the cyclization step to form the purine ring system.
Causality: Formamide serves as the one-carbon source. Upon heating, it dehydrates to form reactive species that condense with the vicinal 4,5-diamino groups. The first amino group attacks the formamide carbon, followed by an intramolecular cyclization and dehydration to form the stable, aromatic imidazole ring.
Methodology: [3]
-
Setup: Equip a round-bottom flask with a reflux condenser and a heating mantle.
-
Charging: Add 6-Chloropyrimidine-2,4,5-triamine (1.0 eq) and formamide (used in excess as both reagent and solvent) to the flask.
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Reaction: Heat the mixture to a high temperature (typically 170-190 °C) for several hours.
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Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.
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Isolation: The solid product is collected by filtration, washed with a suitable solvent (e.g., water, then ethanol) to remove residual formamide, and dried under vacuum. The product is 6-chloro-9H-purine-2,8-diamine or a related isomer, depending on the precise reaction conditions.
Safety and Handling
Proper handling is critical due to the potential hazards associated with this class of chemicals.
GHS Hazard Identification
Based on data for the closely related 2,4,5-triaminopyrimidines and 2,4-diamino-6-chloropyrimidine, the compound should be handled as hazardous.[4][12]
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]
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Skin Irritation: Causes skin irritation.[4]
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Eye Irritation: Causes serious eye irritation.[4]
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Respiratory Irritation: May cause respiratory irritation.[4]
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles. Use only in a well-ventilated area or in a chemical fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Recommended storage is under an inert atmosphere at 2-8 °C.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[13][14]
-
Decomposition: Hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[13][14]
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 500505, 6-Chloropyrimidine-2,4,5-triamine. PubChem. [Link]
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Chemsrc (2025). 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2. Chemsrc. [Link]
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Chemsrc (2025). 4-tert-butyl-1-methoxycyclohexene | CAS#:57466-12-3. Chemsrc. [Link]
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LookChem (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. LookChem. [Link]
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Chemsrc (n.d.). CAS No. 13803-83-3. Chemsrc. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine. PubChem. [Link]
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Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. [Link]
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Various Authors (2023-2025). Collection of articles on purine and pyrimidine synthesis. ResearchGate. [Link]
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Quest Journals (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. [Link]
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NIST (n.d.). Pyrimidine, 4,5-diamino-6-chloro-. NIST Chemistry WebBook. [Link]
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Zelli, R., et al. (2018). 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. Current Protocols in Nucleic Acid Chemistry. [Link]
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Lu, H., et al. (2012). Synthesis of O6-substituted Purine Derivatives Catalyzed by 4-Amino-pyridine. Chinese Journal of Applied Chemistry. [Link]
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Wang, Y., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. [Link]
- CN113754402A (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine.
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Al-Masoudi, N., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
- EP 0295218 A1 (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
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Otto Chemie Pvt. Ltd. (n.d.). 6-Chloropyrimidine-2,4-diamine, 98%. Otto Chemie. [Link]
- US2584024A (1952). 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same.
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Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
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